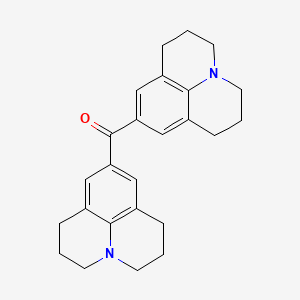
Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone: is a chemical compound with the molecular formula C25H28N2O and a molecular weight of 372.503 g/mol . It is also known by other names such as Di-9-julolidylketon . This compound is characterized by its unique structure, which includes two julolidine units connected by a methanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone typically involves the reaction of julolidine derivatives under specific conditions. One common method includes the reaction of julolidine with a suitable ketone precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolizinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of fluorescent dyes and sensors .
Biology: The compound has applications in biological research, particularly in the study of cellular processes. Its derivatives are used as fluorescent probes to visualize cellular components and track biological activities .
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their role in drug delivery systems and as potential candidates for treating various diseases .
Industry: Industrially, the compound is used in the production of materials with specific optical properties. It is employed in the manufacture of organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Julolidine: A structurally related compound with similar fluorescent properties.
2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl derivatives: These compounds share the core structure and exhibit similar chemical behavior.
Uniqueness: Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone is unique due to its dual julolidine units connected by a methanone group. This structure imparts distinct optical and electronic properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
26050-81-7 |
|---|---|
Fórmula molecular |
C25H28N2O |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
bis(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanone |
InChI |
InChI=1S/C25H28N2O/c28-25(21-13-17-5-1-9-26-10-2-6-18(14-21)23(17)26)22-15-19-7-3-11-27-12-4-8-20(16-22)24(19)27/h13-16H,1-12H2 |
Clave InChI |
UHTVJEXRPQDUCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)C4=CC5=C6C(=C4)CCCN6CCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



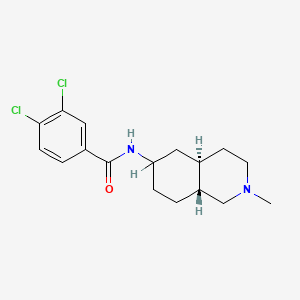
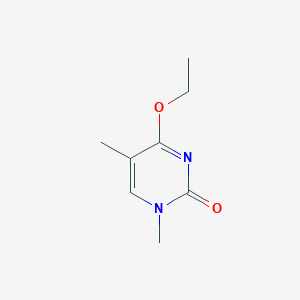
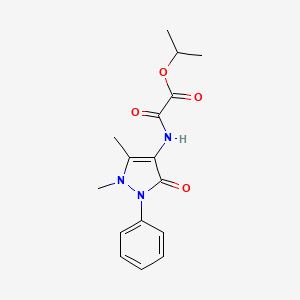

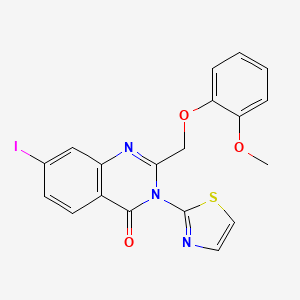
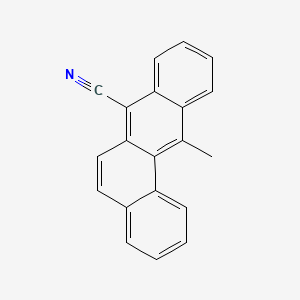

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
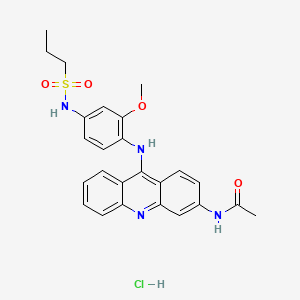
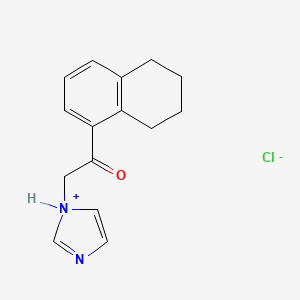
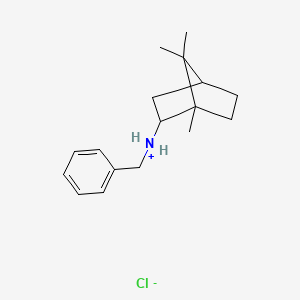

![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
